![molecular formula C15H15N3O3S2 B2489673 乙基-2-[(4-甲氧基-1,3-苯并噻唑-2-基)氨基]-4-甲基-1,3-噻唑-5-甲酸酯 CAS No. 862974-01-4](/img/structure/B2489673.png)

乙基-2-[(4-甲氧基-1,3-苯并噻唑-2-基)氨基]-4-甲基-1,3-噻唑-5-甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

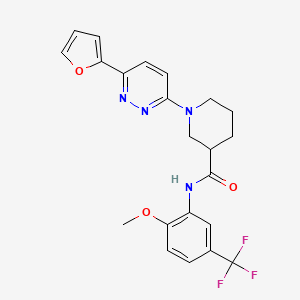

The synthesis of derivatives related to Ethyl 2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate involves interactions of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives in an ethanol/triethylamine (EtOH/TEA) solution at room temperature. The synthesis processes lead to various derivatives through reactions with cyanoacrylate derivatives and ethoxymethylene-malononitrile under specific conditions, illustrating the compound's versatile reactivity and the potential for generating a wide range of related compounds (Mohamed, 2021).

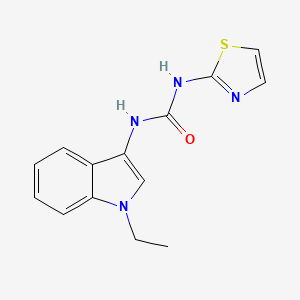

Molecular Structure Analysis

The molecular structure of related compounds, such as ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, has been elucidated through single-crystal X-ray diffraction techniques. This analysis highlights the importance of hydrogen bonds in the crystal packing of these compounds, with water molecules acting as both strong hydrogen bond donors and acceptors, emphasizing the structural stability imparted by hydrogen bonding in the crystalline state (Yeong et al., 2018).

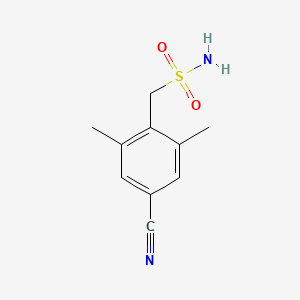

Chemical Reactions and Properties

Ethyl 4-[1-(dimethylamino)-3-ethoxy-3-oxoprop-1-en-2-yl]-2-[(dimethylamino)methylideneamino]thiazole-5-carboxylate, a compound prepared from ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate, showcases the compound's ability to undergo transformations with aromatic amines and monosubstituted hydrazines, leading to 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates. These transformations indicate the compound's reactivity towards nucleophilic substitution and its potential for further chemical modifications (Albreht et al., 2009).

Physical Properties Analysis

The physical properties of related compounds, such as crystal structure, are crucial for understanding the compound's behavior in different states. For instance, the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate reveals hydrogen-bonded dimers and quartets in its crystalline form, which are significant for the material's stability and solubility (Lynch & Mcclenaghan, 2004).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are illustrated by the synthesis of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate, which involves the reaction of 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate. This synthesis, along with its spectroscopic characterization and theoretical (DFT) studies, sheds light on the compound's electronic structure, reactivity, and potential interaction sites for further chemical reactions (Haroon et al., 2018).

科学研究应用

合成化学应用

Ethyl 2-[(4-甲氧基-1,3-苯并噻唑-2-基)氨基]-4-甲基-1,3-噻唑-5-羧酸乙酯作为合成复杂有机化合物的前体。例如,Mohamed(2014)详细描述了通过乙酸2-(苯并[d]噻唑-2-基)酯与各种衍生物反应,方便地合成了乙酯1-氨基-3-(取代苯基)-2-氰基-3H-苯并(4,5)噻唑啉-(3,2-a)吡啶-4-羧酸酯衍生物。这个过程突显了该化合物在生成各种衍生物以供药物化学和材料科学潜在应用中的实用性 (Mohamed, 2014)。

抗菌活性

Ethyl 2-[(4-甲氧基-1,3-苯并噻唑-2-基)氨基]-4-甲基-1,3-噻唑-5-羧酸乙酯及其衍生物还显示出有希望的抗菌性能。Patel等人(2011)合成了新的吡啶衍生物,展示了对细菌和真菌具有可变和适度抗菌活性,这可能导致新的抗菌剂的开发。这表明了该化合物在应对抗生素耐药性不断增加的问题中的相关性 (Patel, Agravat, & Shaikh, 2011)。

生物评价

进一步扩展其应用,Bhoi等人(2016)专注于一锅法、微波辅助合成新型乙酯2-甲基-4-(吡啶-2-基)-4H-苯并[4,5]噻唑啉[3,2-a]嘧啶-3-羧酸酯衍生物。这些化合物被评估其抗菌、抗氧化和抗结核活性,突显了该化合物在开发新的治疗剂方面的潜力 (Bhoi, Borad, Pithawala, & Patel, 2016)。

作用机制

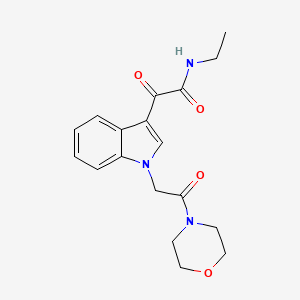

Target of Action

Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . They have been reported to inhibit various targets such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Mode of Action

Benzothiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes . For instance, they can inhibit enzymes, interact with DNA, or disrupt cellular processes .

Biochemical Pathways

Benzothiazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities . They can inhibit enzyme activity, disrupt DNA replication, and interfere with cellular processes, leading to various downstream effects .

Result of Action

Benzothiazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . These activities suggest that the compound could have various molecular and cellular effects.

属性

IUPAC Name |

ethyl 2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S2/c1-4-21-13(19)12-8(2)16-14(23-12)18-15-17-11-9(20-3)6-5-7-10(11)22-15/h5-7H,4H2,1-3H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBAYCBZZPYXSES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC2=NC3=C(C=CC=C3S2)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2489593.png)

![[(3-Fluoro-4-methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2489596.png)

![8-(3-Ethoxypropylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2489598.png)

![2-(7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-5-methoxyphenol](/img/structure/B2489599.png)

![N-[2,2-dichloro-1-(4-fluorophenyl)sulfonylethenyl]benzamide](/img/structure/B2489602.png)

![4-Cyano-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2489604.png)

![2-(4-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2489607.png)

![(E)-N-[4-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]-2-phenylethenesulfonamide](/img/structure/B2489612.png)

![1,7-dimethyl-3-(3-oxobutan-2-yl)-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2489613.png)